Chemical Properties of 5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid: An In-Depth Technical Guide
Chemical Properties of 5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid: An In-Depth Technical Guide
Part 1: Executive Summary & Molecular Architecture
Compound Identity
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IUPAC Name: 5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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Molecular Formula: C₆H₄F₃NO₂
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Molecular Weight: 179.10 g/mol
The Fluorine Effect in Medicinal Chemistry 5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid represents a specialized scaffold where the electron-rich pyrrole core is modulated by two potent electron-withdrawing groups (EWGs): the trifluoromethyl group (-CF₃) at position 5 and the carboxylic acid (-COOH) at position 3.
This "push-pull" electronic system creates a unique chemical profile distinct from unsubstituted pyrroles. The -CF₃ group exerts a strong inductive effect (-I), significantly increasing the acidity of the pyrrole N-H bond and enhancing the lipophilicity of the molecule. In drug discovery, this scaffold serves as a bioisostere for benzoic acid derivatives, offering improved metabolic stability (blocking C-5 oxidation) and enhanced membrane permeability due to the lipophilic nature of the fluorine atoms.
Molecular Architecture & Electronic Map
The electronic distribution is critical for understanding reactivity. The pyrrole ring, typically electron-rich and prone to oxidation, is stabilized here.
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C-5 Position: The -CF₃ group pulls electron density, deactivating this site against metabolic oxidation (e.g., by CYP450).
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N-1 Position: The N-H proton becomes significantly more acidic (pKa estimated ~12-13 in DMSO) compared to unsubstituted pyrrole (pKa ~23), making it a viable hydrogen bond donor or a site for facile deprotonation/alkylation.
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C-2 Position: This remains the most sterically accessible and electronically viable site for electrophilic substitution, though the overall ring deactivation requires harsh conditions.
Part 2: Physicochemical Properties[4][5]
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | Typical for small heteroaromatic acids. |
| Melting Point | 210 – 212 °C (dec.) | High lattice energy due to intermolecular H-bonding (COOH dimer + NH donor). |
| pKa (COOH) | ~3.6 – 3.8 (Estimated) | More acidic than benzoic acid (4.2) due to -CF₃ inductive withdrawal. |
| pKa (NH) | ~12.5 (Estimated) | Significantly more acidic than pyrrole (~23) due to electron-poor ring. |
| LogP | ~1.8 – 2.1 | The -CF₃ group adds ~1.2 log units compared to the non-fluorinated analog. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water; soluble in basic aqueous media (as carboxylate). |
Part 3: Synthetic Pathways & Experimental Protocols
The synthesis of 5-trifluoromethylpyrroles requires specific precursors to install the -CF₃ group regioselectively. The most robust route utilizes Ethyl 4,4,4-trifluoroacetoacetate as the fluorine source in a modified Hantzsch or Paal-Knorr type condensation.
Core Synthesis Protocol: Modified Hantzsch Condensation
This protocol describes the formation of the ethyl ester precursor followed by hydrolysis.
Reaction Scheme (DOT Visualization):
Caption: Stepwise synthesis of the target acid from trifluoroacetoacetate precursor.
Detailed Methodology
Step 1: Enamine Formation & Cyclization
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Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.0 equiv), Glacial Acetic Acid (Solvent).
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Procedure: Dissolve ethyl 4,4,4-trifluoroacetoacetate in glacial acetic acid. Add aminoacetaldehyde dimethyl acetal dropwise at room temperature.
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Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2–4 hours. The acid catalyzes both the condensation to the enamine and the subsequent cyclization (elimination of methanol/water).
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Workup: Concentrate the reaction mixture under reduced pressure. Dilute with ethyl acetate and wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate .
Step 2: Ester Hydrolysis
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Reagents: Ethyl ester intermediate, 4M NaOH (aq), Ethanol.
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Procedure: Dissolve the ester in ethanol. Add 4M NaOH (3-5 equiv).
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Conditions: Heat at 60 °C for 4-6 hours until TLC shows consumption of the ester.
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Isolation: Evaporate ethanol. Dilute the aqueous residue with water. Wash with diethyl ether (to remove non-acidic impurities). Acidify the aqueous layer carefully with 6M HCl to pH ~2.
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Product Recovery: The product precipitates as a white solid.[4] Filter, wash with cold water, and dry under vacuum.[5] Recrystallize from Ethanol/Water if necessary.
Part 4: Reactivity Profile & Functionalization
The 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid scaffold exhibits distinct reactivity patterns governed by its electron-deficient nature.
Acidity & Deprotonation
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Carboxylic Acid: Readily forms salts with bases (NaOH, K₂CO₃). Can be coupled to amines using standard peptide coupling reagents (EDC, HATU) to form amides.
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Pyrrole Nitrogen: The N-H is sufficiently acidic to be deprotonated by weak bases (e.g., K₂CO₃ in DMF) allowing for regioselective N-alkylation. This is a key difference from non-fluorinated pyrroles which often require NaH.
Electrophilic Aromatic Substitution (EAS)
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Deactivation: The ring is deactivated. Friedel-Crafts acylations or halogenations require forcing conditions or activation of the nitrogen (e.g., N-methylation).
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Regioselectivity: If EAS is forced, substitution typically occurs at C-2 (alpha to the nitrogen, meta to the EWGs) rather than C-4, due to steric hindrance from the bulky CF₃ group and electronic directing effects.
Metalation (C-H Activation)
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Lithiation: Treatment of the N-protected derivative (e.g., N-SEM or N-Boc) with LDA or n-BuLi will result in lithiation at the C-2 position . This lithiated species can be trapped with electrophiles (aldehydes, halides) to introduce further complexity.
Reactivity Map (DOT Visualization):
Caption: Primary functionalization pathways for the scaffold.
Part 5: Medicinal Chemistry Applications[2][4][6]
1. Bioisosterism This scaffold is often used as a bioisostere for:
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Benzoic Acid: The pyrrole NH provides an additional hydrogen bond donor that the benzene ring lacks, potentially picking up interactions with backbone carbonyls in a receptor pocket.
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Pyridine-3-carboxylic acid (Nicotinic acid): Similar geometry but different electronic surface.
2. Kinase Inhibition Pyrrole-3-carboxamides are privileged structures in kinase inhibitors (e.g., Sunitinib derivatives). The 5-CF₃ group enhances potency by:
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Filling hydrophobic pockets (hydrophobic effect).
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Preventing metabolic oxidation at the typically labile alpha-position.
3. Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Substitution at the 5-position blocks the primary site of oxidative metabolism for pyrroles, significantly extending the half-life (
Part 6: Safety & Handling
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Hazards: As a fluorinated organic acid, it is an irritant to eyes, respiratory system, and skin.
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Handling: Use standard PPE (gloves, goggles, fume hood).
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Stability: Stable under ambient conditions. Avoid strong oxidizing agents.
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Incompatibility: Incompatible with strong bases (forms salts) and strong reducing agents.
References
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Synthesis of Trifluoromethyl Pyrroles
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General Pyrrole Synthesis (Hantzsch/Paal-Knorr)
- Title: "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Deriv
- Source: NIH / PubMed Central.
- Context: Validates the condensation methodology for pyrrole-3-carboxyl
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Chemical Data & Identifiers
- Title: "5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid Product Page"
- Source: Sigma-Aldrich / Merck.
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Context: Confirmation of CAS 1784884-56-5 and physical form.[3]
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pKa and Electronic Effects
- Title: "The Many Roles for Fluorine in Medicinal Chemistry"
- Source: Journal of Medicinal Chemistry, 2008.
- Context: Authoritative review on how CF3 affects pKa and lipophilicity in heteroarom
Sources
- 1. 5-fluoro-1H-pyrrole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | 1784884-56-5 [sigmaaldrich.com]
- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
